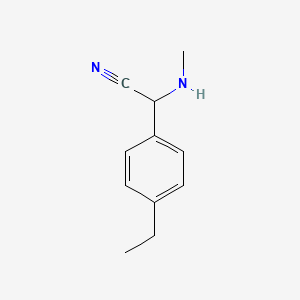

2-(4-Ethylphenyl)-2-(methylamino)acetonitrile

Description

Properties

IUPAC Name |

2-(4-ethylphenyl)-2-(methylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-9-4-6-10(7-5-9)11(8-12)13-2/h4-7,11,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKNBJXAKSEIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C#N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Ethylphenyl)-2-(methylamino)acetonitrile, also known as TQB28134, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial and anti-inflammatory properties, supported by research findings and case studies.

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

- CAS Number : 1018281-34-9

Antimicrobial Activity

Recent studies indicate that 2-(4-Ethylphenyl)-2-(methylamino)acetonitrile exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Study Findings:

- Minimum Inhibitory Concentration (MIC) values were evaluated against Gram-positive and Gram-negative bacteria.

- Results indicated that the compound showed MIC values in the range of 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli, suggesting substantial antibacterial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response.

- The compound was found to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in models of inflammation induced by lipopolysaccharides (LPS), highlighting its therapeutic potential in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of 2-(4-Ethylphenyl)-2-(methylamino)acetonitrile. The study revealed:

- MIC Values :

- S. aureus: 20 µM

- E. coli: 40 µM

- These results positioned the compound as a promising candidate for further development in antibacterial therapies .

Case Study 2: Anti-inflammatory Response

Another study involved administering the compound to murine models with induced inflammation. The findings included:

- A significant reduction in inflammatory markers such as TNF-α and IL-6.

- These results suggest that the compound may be beneficial in treating conditions like arthritis and other inflammatory disorders .

Research Findings Summary Table

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | MIC values comparable to standard antibiotics against various bacteria |

| Study 2 | Anti-inflammatory Effects | Reduction in TNF-α and IL-6 levels in LPS-induced inflammation models |

Comparison with Similar Compounds

Structural Variations and Reactivity

- Halogenation : Chlorinated derivatives (e.g., ) exhibit enhanced electrophilicity, making them suitable for cross-coupling reactions or as agrochemical precursors.

- Functional Group Diversity : The chloroacetyl group in 2-(4-(2-Chloroacetyl)phenyl)acetonitrile allows for nucleophilic acyl substitution, a feature absent in the target compound.

Physicochemical Properties

- Melting points and chromatographic data (e.g., Rf values) are sparsely reported for these compounds. However, related indolin-ylidene acetonitriles demonstrate high thermal stability (mp >200°C), implying that aromatic substituents enhance crystalline packing.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Ethylphenyl)-2-(methylamino)acetonitrile typically follows a pathway involving:

- Formation of an imine or Schiff base intermediate from the corresponding aldehyde (4-ethylbenzaldehyde) and methylamine or a methylamino precursor.

- Subsequent nucleophilic addition of a cyanide source to the imine, yielding the aminoacetonitrile product.

This approach is consistent with methods reported for related 2-arylaminoacetonitriles, where the cyanide nucleophile adds across the imine C=N bond to form the α-aminonitrile structure.

Cyanide Sources and Reaction Conditions

Research indicates several cyanide sources and solvent systems can be employed for the cyanide addition step:

| Cyanide Source | Solvent System | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Potassium ferrocyanide (K4[Fe(CN)6]) | tert-Butanol:Water (1:1) | 80 °C | 4 hours | 63% | Moderate yield, aqueous conditions |

| Potassium ferricyanide (K3[Fe(CN)6]) | tert-Butanol:Water (1:1) | 80 °C | 4 hours | 58% | Slightly lower yield |

| Mixture K3[Fe(CN)6]:K4[Fe(CN)6] (3:4) | tert-Butanol:Water (1:1) | 80 °C | 4 hours | 72% | Highest yield among tested |

| Potassium cyanide (KCN) | DMSO/Water | 50 °C | 1 hour | Not specified | Used in related aminoacetonitrile syntheses |

Table 1: Cyanide sources and solvent systems for aminoacetonitrile synthesis (model system data)

The use of potassium ferrocyanide/ferricyanide salts as cyanide sources offers safer handling and controlled cyanide release compared to free cyanide salts. The reaction is typically conducted under mild heating (around 80 °C) and aqueous-organic solvent mixtures to facilitate solubility and reaction kinetics.

Specific Preparation Procedure (Model System Adapted)

A representative procedure for the synthesis of 2-(4-Ethylphenyl)-2-(methylamino)acetonitrile can be adapted from the synthesis of 2-phenyl-2-(phenylamino)acetonitrile:

- Dissolve the cyanide source (e.g., K3[Fe(CN)6]) in water.

- Add acetic acid to the aqueous cyanide solution to maintain mild acidity.

- Suspend the imine precursor formed from 4-ethylbenzaldehyde and methylamine in tert-butanol.

- Combine the two solutions and heat the mixture to 80 °C under exclusion of light to prevent side reactions.

- After completion (monitored by TLC), quench with saturated sodium bicarbonate solution.

- Extract the product using ethyl acetate, wash with brine, dry, and concentrate.

- Purify the crude product by flash column chromatography using cyclohexane:ethyl acetate gradient (0%-80% ethyl acetate).

This method yields the target aminoacetonitrile as a light yellow solid with moderate to good yields depending on cyanide source and solvent system.

Alternative Methods and Modifications

Methylation Step: Methylation of the amino group can be performed post-synthesis using methyl iodide and a base such as potassium carbonate in dry DMF at room temperature over several days to ensure the N-methylation of the aminoacetonitrile.

One-Pot Synthesis: Some protocols suggest a one-pot approach combining imine formation and cyanide addition, improving efficiency and reducing purification steps. However, stepwise synthesis is often preferred for better yield and purity.

Use of Chalcone Derivatives: Related compounds have been synthesized via cyanide addition to aminochalcone precursors in DMSO with KCN at 50 °C, indicating potential applicability for structurally similar substrates.

Reaction Optimization Insights

Data from optimization studies on related aminoacetonitrile syntheses reveal:

| Parameter | Variation | Effect on Yield (%) |

|---|---|---|

| Cyanide source | K3[Fe(CN)6], K4[Fe(CN)6], mixture | Yields from 58% to 72% |

| Solvent system | tBuOH:H2O, ethyl acetate:H2O, toluene:H2O, others | Best yields in tBuOH:H2O |

| Reaction temperature | 50 °C to 80 °C | Higher temperature favors conversion |

| Reaction time | 4 to 5 hours | Longer times improve yield slightly |

Table 2: Reaction parameter effects on aminoacetonitrile synthesis yields

Purification and Characterization

- Purification is typically achieved by flash column chromatography on silica gel using cyclohexane/ethyl acetate mixtures.

- Characterization data (NMR, MS) match literature values for analogous compounds, confirming the structure and purity of the synthesized 2-(4-Ethylphenyl)-2-(methylamino)acetonitrile.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethylphenyl)-2-(methylamino)acetonitrile?

Methodological Answer: The synthesis of this compound can be approached via a Knoevenagel condensation or nucleophilic substitution involving precursors like 4-ethylbenzaldehyde and methylaminoacetonitrile derivatives. For example:

- Step 1: React 4-ethylphenylmagnesium bromide with methyl isocyanate to form a secondary amine intermediate.

- Step 2: Perform a nitrile group introduction via cyanation using trimethylsilyl cyanide (TMSCN) under anhydrous conditions .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in acetonitrile .

Key Considerations:

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

- Optimize pH (7–9) to prevent decomposition of the methylamino group.

Q. How can researchers characterize 2-(4-Ethylphenyl)-2-(methylamino)acetonitrile using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis:

- 1H NMR (CDCl3): Expect signals at δ 1.2–1.4 ppm (triplet, CH2CH3), δ 2.8–3.0 ppm (singlet, N–CH3), and δ 7.2–7.4 ppm (multiplet, aromatic protons) .

- 13C NMR: Look for the nitrile carbon at ~115–120 ppm and quaternary carbons near 40–50 ppm.

- X-ray Crystallography:

- Grow single crystals via slow evaporation in acetonitrile.

- Unit Cell Parameters (example from a related compound):

| Parameter | Value |

|---|---|

| Space Group | P1 |

| a (Å) | 5.204 |

| b (Å) | 11.239 |

| c (Å) | 12.209 |

| R Factor | 0.039 |

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the nitrile group to amides in humid conditions or oxidation of the methylamino group.

- Stabilization Strategies:

- Store under inert gas (argon) at –20°C in amber vials.

- Use desiccants (e.g., silica gel) to control moisture .

- Monitoring Stability: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and analyze via HPLC (C18 column, acetonitrile/water 60:40) .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound be resolved?

Methodological Answer:

- Root Causes: Solvent polarity effects, stereoisomerism, or impurities.

- Resolution Workflow:

- Reproduce Conditions: Ensure identical solvent, temperature, and concentration as cited studies.

- 2D NMR (COSY, HSQC): Confirm coupling patterns and assign overlapping signals (e.g., aromatic vs. methylamino protons).

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+ m/z calc. 203.1315) to rule out impurities .

Q. What computational methods are suitable for predicting the electronic properties of 2-(4-Ethylphenyl)-2-(methylamino)acetonitrile?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD): Simulate solvation effects in acetonitrile to predict reactivity in synthesis or biological systems .

Q. How can researchers optimize synthetic yields while minimizing byproducts?

Methodological Answer:

- Design of Experiments (DoE): Vary parameters (temperature, catalyst loading, solvent ratio) using a factorial design.

- Byproduct Analysis:

Q. What are the implications of crystallographic packing patterns on the compound’s physicochemical properties?

Methodological Answer:

- Layer Aggregation: The title compound may form layered structures (as seen in related acetonitriles), influencing solubility and melting point.

- Hydrogen Bonding: Analyze intermolecular N–H···N or C–H···O interactions using Mercury software. These interactions can stabilize polymorphs, affecting bioavailability .

Q. How can the compound’s potential bioactivity be assessed in early-stage pharmacological studies?

Methodological Answer:

- In Silico Screening: Use AutoDock to predict binding affinity to targets like monoamine oxidases or dopamine receptors.

- In Vitro Assays:

- Cytotoxicity: MTT assay on HEK293 cells (IC50 determination).

- Metabolic Stability: Incubate with liver microsomes and analyze via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.